4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazine ring can be subjected to oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring .
Scientific Research Applications
4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but with different substituents.
4-(2-methylbenzyl)-1,2,4-triazine-3,5(2H,4H)-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorobenzyl group can enhance its binding affinity to certain targets and alter its pharmacokinetic properties .
Properties
CAS No. |
61959-25-9 |
---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)6-14-9(15)5-12-13-10(14)16/h1-5H,6H2,(H,13,16) |
InChI Key |
KIUVORKESFOPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=NNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.